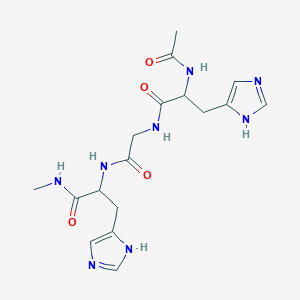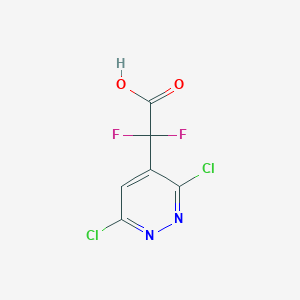
Ac-DL-His-Gly-DL-His-NHMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-DL-His-Gly-DL-His-NHMe est un peptide synthétique composé de résidus d'histidine acétylée, de glycine et d'histidine, avec un groupe méthylamide à la terminaison C
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse d'Ac-DL-His-Gly-DL-His-NHMe implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'addition séquentielle d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Chargement de la résine : Le premier acide aminé (histidine) est attaché à la résine.
Déprotection : Le groupe protecteur sur l'acide aminé est éliminé pour permettre l'ajout du prochain acide aminé.
Couplage : Le prochain acide aminé (glycine) est activé et couplé à la chaîne peptidique croissante.
Répétition : Les étapes 2 et 3 sont répétées pour les acides aminés restants (histidine).
Clivage : Le peptide complet est clivé de la résine et déprotégé pour obtenir le produit final.
Méthodes de production industrielle
Dans un environnement industriel, la synthèse d'this compound peut être mise à l'échelle en utilisant des synthétiseurs peptidiques automatisés. Ces machines rationalisent le processus SPPS, permettant la production efficace de grandes quantités du peptide. L'utilisation de techniques de purification à haut débit, telles que la chromatographie liquide haute performance (HPLC), garantit la pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Ac-DL-His-Gly-DL-His-NHMe peut subir diverses réactions chimiques, notamment :
Oxydation : Les résidus d'histidine peuvent être oxydés pour former des dérivés d'histidine.
Réduction : Les réactions de réduction peuvent modifier le squelette peptidique ou les chaînes latérales.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans le peptide.
Réactifs et conditions courants
Oxydation : Le peroxyde d'hydrogène ou d'autres agents oxydants peuvent être utilisés dans des conditions douces.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés en présence d'une base.
Principaux produits
Les principaux produits de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation des résidus d'histidine peut donner des dérivés d'histidine sulfoxyde ou sulfone.
Applications De Recherche Scientifique
Ac-DL-His-Gly-DL-His-NHMe a plusieurs applications en recherche scientifique :
Biochimie : Il peut être utilisé comme peptide modèle pour étudier le repliement et les interactions des protéines.
Pharmacologie : Le peptide peut être étudié pour ses propriétés thérapeutiques potentielles, telles que les activités antimicrobiennes ou anticancéreuses.
Science des matériaux : Il peut être utilisé dans le développement de biomatériaux, tels que des hydrogels ou des nanomatériaux, en raison de sa capacité à se coordonner avec des ions métalliques.
Mécanisme d'action
Le mécanisme par lequel this compound exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, le peptide peut interagir avec des récepteurs cellulaires ou des enzymes, modulant leur activité. Les résidus d'histidine peuvent se coordonner avec des ions métalliques, influençant la structure et la fonction du peptide.
Mécanisme D'action
The mechanism by which Ac-DL-His-Gly-DL-His-NHMe exerts its effects depends on its specific application. In biological systems, the peptide can interact with cellular receptors or enzymes, modulating their activity. The histidine residues can coordinate with metal ions, influencing the peptide’s structure and function.
Comparaison Avec Des Composés Similaires
Composés similaires
Ac-His-Gly-His-NHMe : Un peptide similaire sans la configuration DL.
Ac-Gly-His-Gly-NHMe : Un peptide avec des résidus de glycine encadrant l'histidine.
Ac-His-Gly-His-OH : Un peptide avec un groupe carboxyle libre à la terminaison C.
Unicité
Ac-DL-His-Gly-DL-His-NHMe est unique en raison de sa séquence et de sa configuration spécifiques, qui peuvent influencer ses propriétés chimiques et son activité biologique. La présence de résidus d'histidine D et L peut affecter la conformation du peptide et ses interactions avec d'autres molécules.
Cet aperçu détaillé fournit une compréhension complète d'this compound, mettant en évidence sa synthèse, ses réactions, ses applications et ses caractéristiques uniques
Propriétés
IUPAC Name |
2-acetamido-3-(1H-imidazol-5-yl)-N-[2-[[3-(1H-imidazol-5-yl)-1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N8O4/c1-10(26)24-14(4-12-6-20-9-23-12)17(29)21-7-15(27)25-13(16(28)18-2)3-11-5-19-8-22-11/h5-6,8-9,13-14H,3-4,7H2,1-2H3,(H,18,28)(H,19,22)(H,20,23)(H,21,29)(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXHCWYPSBRYOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CN=CN1)C(=O)NCC(=O)NC(CC2=CN=CN2)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide](/img/structure/B12109105.png)









![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)
![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)


